4-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-methylbenzoate
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Overview
Description
4-{[(5Z)-4-OXO-3-[(OXOLAN-2-YL)METHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 3-METHYLBENZOATE is a complex organic compound featuring a thiazolidine ring, a phenyl group, and a benzoate ester
Preparation Methods
The synthesis of 4-{[(5Z)-4-OXO-3-[(OXOLAN-2-YL)METHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 3-METHYLBENZOATE typically involves multi-step organic reactions. One common method includes the formation of the thiazolidine ring through a cyclization reaction involving a thiol and a carbonyl compound. The oxolan-2-ylmethyl group is introduced via an alkylation reaction, and the final esterification step involves the reaction of the phenyl group with 3-methylbenzoic acid under acidic conditions .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The phenyl and benzoate groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration reactions.
Scientific Research Applications
4-{[(5Z)-4-OXO-3-[(OXOLAN-2-YL)METHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 3-METHYLBENZOATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its thiazolidine ring.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes, potentially inhibiting their activity. The oxolan-2-ylmethyl group may enhance the compound’s binding affinity to certain receptors, while the phenyl and benzoate groups contribute to its overall stability and bioavailability .
Comparison with Similar Compounds
Similar compounds include those with thiazolidine rings and benzoate esters, such as:
Dabrafenib: An anticancer drug containing a thiazole ring.
Dasatinib: Another anticancer agent with a thiazole moiety.
Ixabepilone: A chemotherapeutic agent with a thiazole ring.
Epothilone: A class of anticancer drugs with thiazole rings
4-{[(5Z)-4-OXO-3-[(OXOLAN-2-YL)METHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 3-METHYLBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H21NO4S2 |
---|---|
Molecular Weight |
439.6 g/mol |
IUPAC Name |
[4-[(Z)-[4-oxo-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenyl] 3-methylbenzoate |
InChI |
InChI=1S/C23H21NO4S2/c1-15-4-2-5-17(12-15)22(26)28-18-9-7-16(8-10-18)13-20-21(25)24(23(29)30-20)14-19-6-3-11-27-19/h2,4-5,7-10,12-13,19H,3,6,11,14H2,1H3/b20-13- |
InChI Key |
YLGOBLMWDCUUGS-MOSHPQCFSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)CC4CCCO4 |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)C=C3C(=O)N(C(=S)S3)CC4CCCO4 |
Origin of Product |
United States |
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